(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine
Description
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Properties
IUPAC Name |
tert-butyl (4R,5R)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-10-9(2)16-13(6,7)14(10)11(15)17-12(3,4)5/h1,9-10H,2-7H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGWTCIJHCXRTO-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine is a compound belonging to the oxazolidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 249.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine ring structure allows it to participate in diverse biochemical pathways, influencing cellular processes such as:
- Protein Synthesis Inhibition : Similar to other oxazolidines, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Antimicrobial Activity : Exhibits potential antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : May modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. Table 1 summarizes its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Effective against methicillin-resistant strains |
| Escherichia coli | 1 µg/mL | Shows moderate resistance |
| Pseudomonas aeruginosa | 2 µg/mL | Limited effectiveness |
Anti-inflammatory Activity
In vitro studies have shown that the compound can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with LPS. The results are presented in Table 2.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 µM) | 80 | 120 |
| Compound (50 µM) | 40 | 60 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on patients with skin infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy. Patients receiving the compound exhibited faster recovery times and lower rates of recurrence. -
Case Study on Anti-inflammatory Effects :
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound showed a marked decrease in joint swelling and pain scores over a four-week period. The trial concluded that the compound could serve as an adjunct therapy for managing inflammation in chronic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
